molecular formula C15H17N5O3S B5550294 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid

4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid

Cat. No. B5550294
M. Wt: 347.4 g/mol
InChI Key: AHBGDZHVHXNEDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid" often involves the interaction of piperidine derivatives with other chemical entities to introduce the tetrazole and benzoic acid moieties. A study on the synthesis of N-substituted derivatives of related compounds demonstrated the potential steps that might be involved in synthesizing such a complex molecule. The synthesis process includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, further transformations to yield intermediate compounds, and subsequent reactions to introduce the tetrazole and thioether groups (Khalid et al., 2016). Similarly, the creation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides provides insights into the methods that could be adapted for the synthesis of the target compound, through steps involving esterification, hydrazide formation, and thiolation (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be elucidated using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. For instance, the crystal structure analysis of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, revealed the conformation of the piperazine ring and its dihedral angles with the benzene ring, providing insights into the spatial arrangement of similar compounds (Faizi et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with other chemical entities leading to the formation of new bonds, introduction of functional groups, and transformation of existing groups. Studies on related compounds indicate a variety of chemical reactions, including coupling reactions, nucleophilic substitutions, and cyclization reactions, which could be relevant to understanding the chemical behavior of "4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid" (Song et al., 2019).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their stability, solubility, and application potential. The study of crystal structures provides valuable information on the molecular geometry, intermolecular interactions, and packing in the solid state, which affects the compound's physical properties (Li et al., 2008).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity, stability under different conditions, and interactions with biological targets. The synthesis and characterization of new piperidine substituted benzothiazole derivatives highlight the importance of functional groups in determining the chemical reactivity and potential biological activities of these compounds (Shafi et al., 2021).

Scientific Research Applications

Selective Reagent for Removal and Recovery of Oxyanions

Research by Heininger and Meloan (1992) focused on the synthesis of a compound similar in structure, used as a selective reagent for precipitating oxyanions from aqueous solutions, demonstrating the compound's utility in environmental chemistry and analytical methodologies for the detection and removal of pollutants such as chromate and vanadate (Heininger & Meloan, 1992).

Synthesis and Anti-bacterial Study of Derivatives

Khalid et al. (2016) explored the synthesis of N-substituted derivatives of a structurally related compound, evaluating their anti-bacterial efficacy. This work highlights the potential for designing new antibiotics or disinfectants based on modifying the piperidinyl moiety, showcasing the compound's relevance in medicinal chemistry and pharmacology (Khalid et al., 2016).

Crystal Structure Analysis for Drug Design

The study by Faizi, Ahmad, and Golenya (2016) on the crystal structure of a related compound provides a foundation for understanding the molecular conformation and potential interactions with biological targets. Such analyses are crucial for the rational design of drugs, particularly in identifying binding affinities and specificity towards targets in drug discovery processes (Faizi, Ahmad, & Golenya, 2016).

Biological Properties and Herbicidal Activity

Research on the synthesis and biological properties of piperidine substituted benzothiazole derivatives by Shafi, Rajesh, and Senthilkumar (2021) demonstrates the utility of similar compounds in agriculture, particularly as herbicides. This underscores the compound's potential applicability in developing new agrochemicals that target specific plant pathways with minimal environmental impact (Shafi, Rajesh, & Senthilkumar, 2021).

Antiallergic and Anti-inflammatory Applications

Nohara et al. (1985) synthesized analogues demonstrating antiallergic activity, suggesting potential applications in the development of new treatments for allergic reactions and conditions. This area of research highlights the compound's relevance in therapeutic interventions for immune-related disorders (Nohara et al., 1985).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the mechanism of action is not yet fully understood or has not been extensively studied .

Future Directions

The future research directions for this compound are not specified in the available resources. Given its unique structure, it could be of interest in various fields of research, including medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

4-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyltetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-13(19-8-2-1-3-9-19)10-24-15-16-17-18-20(15)12-6-4-11(5-7-12)14(22)23/h4-7H,1-3,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBGDZHVHXNEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid

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